molecular formula C18H20N2O2 B5202602 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide

Cat. No. B5202602
M. Wt: 296.4 g/mol
InChI Key: UHAJBXSRZKZBNQ-UHFFFAOYSA-N
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Description

N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, commonly known as DMOG, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOG has been extensively studied for its ability to inhibit the activity of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability and activity.

Mechanism of Action

DMOG exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide. Hydroxylation of this compound leads to its degradation via the ubiquitin-proteasome pathway. Inhibition of prolyl hydroxylase enzymes by DMOG leads to the stabilization and activation of this compound, which in turn regulates the expression of various genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
DMOG has been shown to induce the expression of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Moreover, DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in various disease models. DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

DMOG is a potent and selective inhibitor of prolyl hydroxylase enzymes and has been extensively studied for its potential therapeutic applications in various diseases. However, DMOG has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

DMOG has significant potential for therapeutic applications in various diseases, and future research should focus on the development of more potent and selective prolyl hydroxylase inhibitors with improved pharmacokinetic properties. Moreover, future research should also focus on the identification of novel targets of DMOG and the elucidation of its mechanism of action in various disease models.

Synthesis Methods

The synthesis of DMOG involves the reaction of 4-methylbenzoyl chloride with N-(2-aminoethyl)acetamide in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 2,4-dimethylaniline in the presence of potassium carbonate and acetonitrile to yield DMOG. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DMOG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemia, and neurodegenerative disorders. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Moreover, DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In ischemia research, DMOG has been shown to protect against ischemic injury in various organs, including the heart, brain, and kidney. DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in ischemic tissues.
In neurodegenerative disorder research, DMOG has been shown to enhance neuronal survival and reduce neuroinflammation and oxidative stress in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)18(22)19-11-17(21)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJBXSRZKZBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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